6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol
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Overview
Description
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is a complex organic compound with a unique structure. It belongs to the class of cholestanoids, which are derivatives of cholesterol. This compound is characterized by its intricate cyclopenta[a]naphthalene core, which is substituted with various alkyl and hydroxyl groups. It is not a naturally occurring metabolite and is typically synthesized for research purposes .
Preparation Methods
The synthesis of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves multiple steps, starting from simpler organic molecules. The synthetic route generally includes:
Formation of the cyclopenta[a]naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of alkyl groups: Alkyl groups are introduced through alkylation reactions using reagents like alkyl halides.
Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Final modifications:
Chemical Reactions Analysis
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Scientific Research Applications
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of cholestanoids.
Biology: It is used in studies related to cell membrane structure and function due to its similarity to cholesterol.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of cholesterol metabolism and related disorders.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves its interaction with cell membranes and enzymes involved in cholesterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with enzymes like HMG-CoA reductase, influencing cholesterol synthesis and regulation .
Comparison with Similar Compounds
6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is unique due to its specific structure and functional groups. Similar compounds include:
Cholesterol: A naturally occurring sterol with a similar core structure but different functional groups.
Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core but different side chains.
Ergosterol: A fungal sterol with a similar core structure but different double bonds and functional groups.
Properties
CAS No. |
6242-19-9 |
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Molecular Formula |
C26H48O2 |
Molecular Weight |
392.7 g/mol |
IUPAC Name |
6-(3-hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-ol |
InChI |
InChI=1S/C26H48O2/c1-18(2)8-6-9-19(3)21-11-12-22-20-10-13-24(28)26(5,15-7-17-27)23(20)14-16-25(21,22)4/h18-24,27-28H,6-17H2,1-5H3 |
InChI Key |
XZLIIZIUJOQWSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCCO)O)C |
Origin of Product |
United States |
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